N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide is a complex organic compound that features a sulfonyl group, a bromophenyl group, a cyclohexyl group, and a methoxyethyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDZYYXVZIQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of N-cyclohexyl-N-(2-methoxyethyl)amine: This intermediate can be synthesized by reacting cyclohexylamine with 2-methoxyethanol under suitable conditions.
Coupling Reaction: The final step involves coupling the 4-bromobenzenesulfonyl chloride with N-cyclohexyl-N-(2-methoxyethyl)amine in the presence of a base such as triethylamine to form the desired glycinamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinates or thiols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The bromophenyl group can participate in π-π interactions or halogen bonding, while the cyclohexyl and methoxyethyl groups can influence the compound’s overall hydrophobicity and solubility.
Comparison with Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide can be compared with other sulfonyl-containing glycinamides, such as:
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide may confer unique electronic and steric effects compared to the chlorine, methyl, or fluorine substituents in the similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
